N-(1-Hydrazinocarbonyl-ethyl)-benzamide
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Overview
Description
N-(1-Hydrazinocarbonyl-ethyl)-benzamide is a chemical compound with a molecular formula of C10H13N3O It is known for its unique structure, which includes a hydrazine group attached to an ethyl-benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydrazinocarbonyl-ethyl)-benzamide typically involves the reaction of ethyl-benzamide with hydrazine. One common method includes the following steps:
Starting Material: Ethyl-benzamide is used as the starting material.
Reaction with Hydrazine: The ethyl-benzamide is reacted with hydrazine hydrate under controlled conditions.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification methods. The use of automated systems and continuous flow reactors can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(1-Hydrazinocarbonyl-ethyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The benzamide moiety can undergo substitution reactions, where different substituents can be introduced to the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogens or other functional groups to the benzamide ring.
Scientific Research Applications
N-(1-Hydrazinocarbonyl-ethyl)-benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-Hydrazinocarbonyl-ethyl)-benzamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing new drugs.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Hydrazinocarbonyl-ethyl)-benzenesulfonamide
- N-(1-Hydrazinocarbonyl-ethyl)-isonicotinamide
Uniqueness
N-(1-Hydrazinocarbonyl-ethyl)-benzamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C10H13N3O2 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-(1-hydrazinyl-1-oxopropan-2-yl)benzamide |
InChI |
InChI=1S/C10H13N3O2/c1-7(9(14)13-11)12-10(15)8-5-3-2-4-6-8/h2-7H,11H2,1H3,(H,12,15)(H,13,14) |
InChI Key |
JVBBUSGKRYKFPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NN)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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